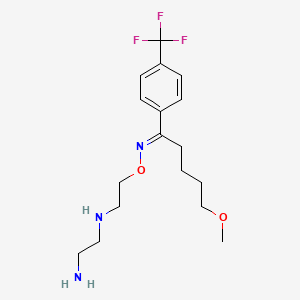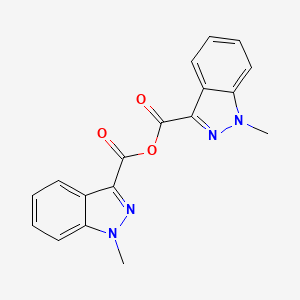![molecular formula C14H23N4O6Gd B602385 2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) CAS No. 112188-16-6](/img/structure/B602385.png)
2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)
Vue d'ensemble
Description
This compound, also known as Gadobutrol Impurity 3, has the molecular formula C14H23GdN4O6 . It’s a complex molecular structure with potential applications in areas like magnetic resonance imaging and targeted drug delivery systems.
Molecular Structure Analysis
The molecular weight of this compound is 500.6 g/mol . The IUPAC name is 2-[4,7-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 500.6 g/mol . It has 1 hydrogen bond donor count and 10 hydrogen bond acceptor count .Applications De Recherche Scientifique
High Relaxivity Gadolinium-Based Contrast Agent
This compound is used as a Gadolinium-Based Contrast Agent (GBCA) with high relaxivity and stability. It’s a macrocyclic tetrameric Gd complex with one inner sphere water molecule per Gd (q = 1). It shows high solubility in buffer, high hydrophilicity, and negligible protein binding. The r1-relaxivity of this compound in human plasma per Gd was more than 2-fold (8-fold per molecule) higher compared with established mGBCAs .
Magnetic Resonance Imaging (MRI) Properties
The compound is used in MRI due to its high relaxivity. It provides significantly improved contrast enhancement compared with other agents at the same Gd dose administered. This makes it a valuable tool in medical imaging .
Complex Stability
The complex stability of this compound at physiological conditions is very high. The observed Gd release after 21 days at 37°C in human serum was below the lower limit of quantification. This stability makes it safe for use in various applications .
Pharmacokinetic Profile
The pharmacokinetic profile of this compound is comparable to that of gadobutrol. It has similar plasma elimination, biodistribution, and recovery. This makes it a potential candidate for use in drug delivery systems .
Crystal Structure Analysis
The compound is used in the synthesis and crystal structure analysis of catena-poly[[hexaaqua{µ-3-2-[bis(carboxylatomethyl)-amino]terephthalato}dicobalt(II)] pentahydrate]. The crystal structure contains parallel stacked, one-dimensional zigzag chains, which assemble into a three-dimensional supramolecular architecture via networks of hydrogen bonds involving the coordinated and free water molecules .
Water Cluster Formation
The compound contributes to the formation of one-dimensional ‘water tapes’, containing alternating six-membered and twelve-membered rings of water molecules, together with water pentamers. This is significant in the study of water clusters, which are aggregations of water molecules assembled via hydrogen bonding .
Mécanisme D'action
Target of Action
The primary target of 2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) is the vascular system within the body . This compound, also known as a gadolinium-based contrast agent (GBCA), is used to enhance the visualization of certain tissues in magnetic resonance imaging (MRI) scans .
Mode of Action
The compound interacts with its target by circulating through the vascular system and accumulating in areas with abnormal vascularity or disrupted blood-brain barriers . The gadolinium ion (Gd3+) within the compound interacts with the magnetic field during an MRI scan, enhancing the contrast and improving the visualization of the targeted tissues .
Biochemical Pathways
Instead, it circulates in the bloodstream, allowing it to reach areas of interest for imaging purposes .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by its distribution throughout the body via the bloodstream, followed by excretion primarily through the kidneys .
Result of Action
The primary result of the compound’s action is the enhanced visualization of certain tissues during MRI scans . This can aid in the diagnosis and monitoring of various medical conditions, including tumors, lesions, and other abnormalities .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of a disrupted blood-brain barrier can enhance the compound’s distribution to certain areas of the brain . Additionally, renal function can impact the rate of excretion of the compound, potentially affecting its duration of action .
Propriétés
IUPAC Name |
2-[4,7-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O6.Gd/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24);/q;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPXHPCSEYUXPA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23GdN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112188-16-6 | |
| Record name | Gadolinium 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JHB4H1GFV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










